molecular formula C15H14ClNO B14555008 Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- CAS No. 61667-88-7

Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)-

Cat. No.: B14555008
CAS No.: 61667-88-7
M. Wt: 259.73 g/mol
InChI Key: PJFMNJVKICITHA-UHFFFAOYSA-N
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Description

Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 4-chlorophenyl and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- typically involves the reaction of 4-chloroaniline with benzyl chloride to form N-(4-chlorophenyl)-N-(phenylmethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions usually involve:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acidic or basic catalysts to facilitate the reaction

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation Products: N-oxides

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-chlorophenyl)-N-methyl-
  • Acetamide, N-(4-bromophenyl)-N-(phenylmethyl)-
  • Acetamide, N-(4-chlorophenyl)-N-(2-phenylethyl)-

Uniqueness

Acetamide, N-(4-chlorophenyl)-N-(phenylmethyl)- is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

CAS No.

61667-88-7

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-benzyl-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C15H14ClNO/c1-12(18)17(11-13-5-3-2-4-6-13)15-9-7-14(16)8-10-15/h2-10H,11H2,1H3

InChI Key

PJFMNJVKICITHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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